

A Comprehensive Guide to the Spectroscopic Characterization of Allylamine

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Compound of Interest

Compound Name: Allylamine

Cat. No.: B125299

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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for **allylamine** (prop-2-en-1-amine), a fundamental building block in chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It synthesizes the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a holistic and self-validating framework for the structural elucidation of this primary amine. We will explore the causality behind spectral features, present detailed experimental considerations, and integrate the data to demonstrate a logical workflow for unambiguous molecular identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

The Vibrational Signature of Allylamine

Infrared spectroscopy is the initial, foundational step in the characterization of **allylamine**. Its power lies in the rapid and definitive identification of key functional groups. The spectrum is a composite of vibrations from its two defining moieties: the primary amine (-NH_2) and the terminal alkene (-CH=CH_2).

The primary amine functionality is readily identified by a characteristic pair of sharp, medium-intensity peaks in the $3500\text{-}3300\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric N-H stretching modes.^{[1][2]} These are diagnostically distinct from the broader O-H stretches of alcohols that appear in the same region.^[2] Furthermore, the N-H "scissoring" bend provides a

strong absorption between 1650-1580 cm^{-1} , while the aliphatic C-N stretch is observed in the 1250-1020 cm^{-1} range.[3][4]

The vinyl group contributes its own set of characteristic absorptions, including the C=C stretch around 1645 cm^{-1} and the sharp =C-H stretching vibrations just above 3000 cm^{-1} .

Data Summary & Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Causality & Insights
~3360 & ~3290	N-H Stretch (Asymmetric & Symmetric)	Medium, Sharp	This doublet is a hallmark of a primary amine (R-NH ₂). [4] [5] The two bands arise from the hydrogens stretching in-phase and out-of-phase.
~3080	=C-H Stretch (Vinyl)	Medium, Sharp	Indicates sp ² C-H bonds, confirming the presence of the alkene group.
~2920 & ~2850	C-H Stretch (Aliphatic)	Medium	Corresponds to the sp ³ C-H bonds of the allylic -CH ₂ - group.
~1645	C=C Stretch (Alkene)	Medium	Confirms the presence of the carbon-carbon double bond.
~1600	N-H Bend (Scissoring)	Strong	This strong absorption is characteristic of the deformation of the -NH ₂ group. [3]
~1420	=C-H Bend (In-plane Scissoring)	Medium	A key deformation mode for the terminal methylene (=CH ₂) group.
~1265	C-N Stretch (Aliphatic)	Medium-Weak	The position is characteristic of an aliphatic amine. [6]
~990 & ~915	=C-H Bend (Out-of-plane Wag)	Strong	These two strong bands are highly

diagnostic for a mono-substituted (terminal) alkene.

~850

N-H Wag

Broad, Strong

A broad absorption resulting from the out-of-plane bending of the N-H bonds.[3]

Note: Exact peak positions can vary slightly based on sample preparation (e.g., neat liquid, gas phase, or solution) and instrument resolution.[7]

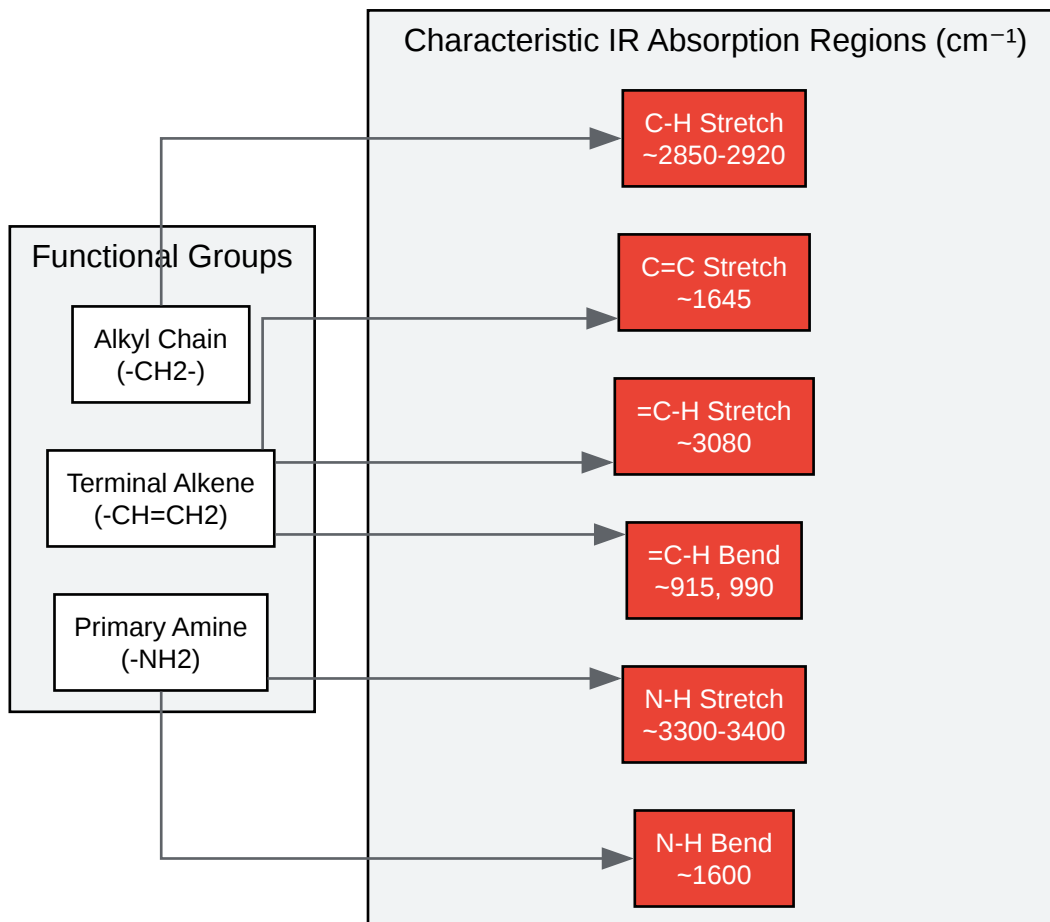
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for acquiring the IR spectrum of liquid **allylamine** due to its simplicity and minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Apply a single drop of **allylamine** directly onto the center of the ATR crystal.
- Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Diagram: Key Vibrational Modes of Allylamine

Allylamine: Key IR Regions



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Caption: Correlation of **allylamine**'s functional groups with their diagnostic IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

¹H NMR Spectroscopy: Elucidating Proton Environments

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons in the molecule. The spectrum of **allylamine** is a classic example of how chemical shift, spin-spin coupling, and signal integration are used to assemble a molecular structure.

The structure of **allylamine** ($\text{H}_2\text{N}-\text{C}^3\text{H}_2-\text{C}^2\text{H}=\text{C}^1\text{H}_2$) gives rise to four distinct proton signals.

- **C³ Protons (-CH₂N):** These protons are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing their signal to appear downfield compared to a standard alkane. They are coupled to the proton on C².
- **C² Proton (=CH-):** This proton is part of the vinyl system and is coupled to the protons on C³ (allylic coupling) and the two protons on C¹ (vicinal cis and trans coupling), resulting in a complex multiplet.
- **C¹ Protons (=CH₂):** These two protons are diastereotopic. One is cis to the proton on C² and the other is trans. Because the cis and trans coupling constants are different, and they are also coupled to the C² proton (geminal coupling), they appear as two separate signals, each a complex multiplet.
- **N¹ Protons (-NH₂):** The amine protons are subject to hydrogen bonding and rapid chemical exchange. This typically results in a broad singlet.^[2] Their chemical shift is highly dependent on solvent and concentration.^[6]

Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
H ₂ N-	~1.1	broad singlet	-	2H
-CH ₂ -N	~3.3	doublet of triplets (dt)	³ J = 6.2, ⁴ J ≈ 1.4	2H
=CH-	~5.9	ddt	³ J _{trans} = 17.2, ³ J _{cis} = 10.2, ³ J _{allyl} = 6.2	1H
=CH ₂ (cis)	~5.1	ddt	³ J _{cis} = 10.2, ² J _{gem} ≈ 1.4, ⁴ J _{allyl} ≈ 1.4	1H
=CH ₂ (trans)	~5.2	ddt	³ J _{trans} = 17.2, ² J _{gem} ≈ 1.4, ⁴ J _{allyl} ≈ 1.4	1H

Data compiled from spectral databases and typical values.[8][9][10] The large 3J values (~17 and 10 Hz) are definitive for trans and cis relationships across a double bond, respectively.[11]

The -NH₂ signal is often broad and may not show clear coupling. A key confirmatory experiment is the D₂O shake. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of the -NH₂ signal. This occurs because the acidic protons of the amine rapidly exchange with the deuterium atoms from D₂O, becoming NMR-inactive.[2]

- **Sample Preparation:** Dissolve ~5-10 mg of **allylamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).
- **Instrument Setup:** Place the tube in the NMR spectrometer. The instrument is tuned to the ^1H frequency (e.g., 400 MHz). Standard procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field for homogeneity are performed.
- **Acquisition:** A standard ^1H pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.
- **Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The spectrum is then referenced to TMS.

Caption: **Allylamine** structure with labeled protons corresponding to their ^1H NMR chemical shifts.

^{13}C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ^{13}C NMR spectrum of **allylamine** is simple, showing three distinct signals for the three unique carbon atoms.

Carbon Atom	Chemical Shift (δ , ppm)	Causality & Insights
CH ₂ =	~117.4	The terminal sp ² carbon, appearing in the typical alkene region.
=CH-	~136.5	The internal sp ² carbon, deshielded relative to the terminal carbon.
-CH ₂ -N	~44.5	The sp ³ carbon attached to the nitrogen atom. Its chemical shift is significantly influenced by the electronegative nitrogen.

Data from SpectraBase.[12]

The protocol is similar to ¹H NMR, but with key differences:

- **Concentration:** A higher sample concentration (~20-50 mg in 0.6 mL) is often required due to the lower natural abundance of ¹³C.
- **Instrument Setup:** The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
- **Acquisition:** A standard proton-decoupled pulse sequence is used to produce singlets for all carbons. A longer acquisition time and a greater number of scans (hundreds to thousands) are necessary to achieve adequate signal-to-noise.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

The Nitrogen Rule and the Molecular Ion

Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. For **allylamine** (C₃H₇N), the Nitrogen Rule is a primary diagnostic check. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal

molecular weight.[1][2] The molecular weight of **allylamine** is 57.09 g/mol , and its electron ionization (EI) mass spectrum shows a molecular ion peak (M^{+}) at a mass-to-charge ratio (m/z) of 57.[13]

Fragmentation Analysis: The Alpha-Cleavage Pathway

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage.[14][15] This involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. This process is energetically favorable because it results in a resonance-stabilized iminium cation.

For **allylamine**, the bond between C² and C³ cleaves, leading to the formation of a vinyl radical and the base peak of the spectrum, the $[CH_2NH_2]^+$ ion at m/z 30.

Data Summary & Interpretation

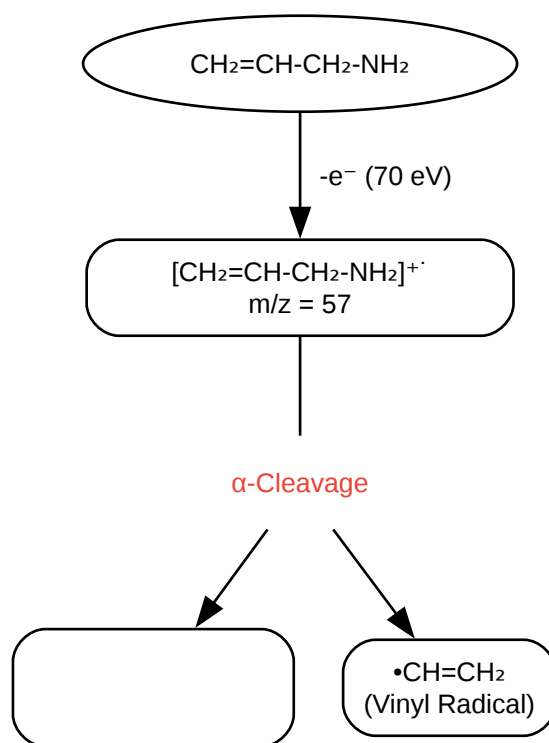
m/z	Proposed Fragment	Identity	Significance
57	$[C_3H_7N]^{+}$	Molecular Ion	Confirms the molecular weight and follows the Nitrogen Rule.
56	$[C_3H_6N]^{+}$	$[M-H]^{+}$	Loss of a hydrogen atom, common for amines.[16]
42	$[C_2H_4N]^{+}$	$[M-CH_3]^{+}$	Loss of a methyl radical (rearrangement may occur).
30	$[CH_4N]^{+}$	$[CH_2=NH_2]^{+}$	Base Peak from α -cleavage. Highly diagnostic for a primary amine with an unbranched α -carbon. [15]

Data compiled from NIST Mass Spectrometry Data Center.[\[13\]](#)

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** A small amount of **allylamine** is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct injection, where it is vaporized under high vacuum.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion ($M^{+\cdot}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- **Analysis:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, generating a signal proportional to their abundance. The output is a mass spectrum plotting relative intensity versus m/z .

Diagram: Primary Fragmentation of Allylamine



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Caption: The dominant EI-MS fragmentation pathway for **allylamine** is alpha-cleavage.

Integrated Analysis Workflow

A Self-Validating Approach to Structural Confirmation

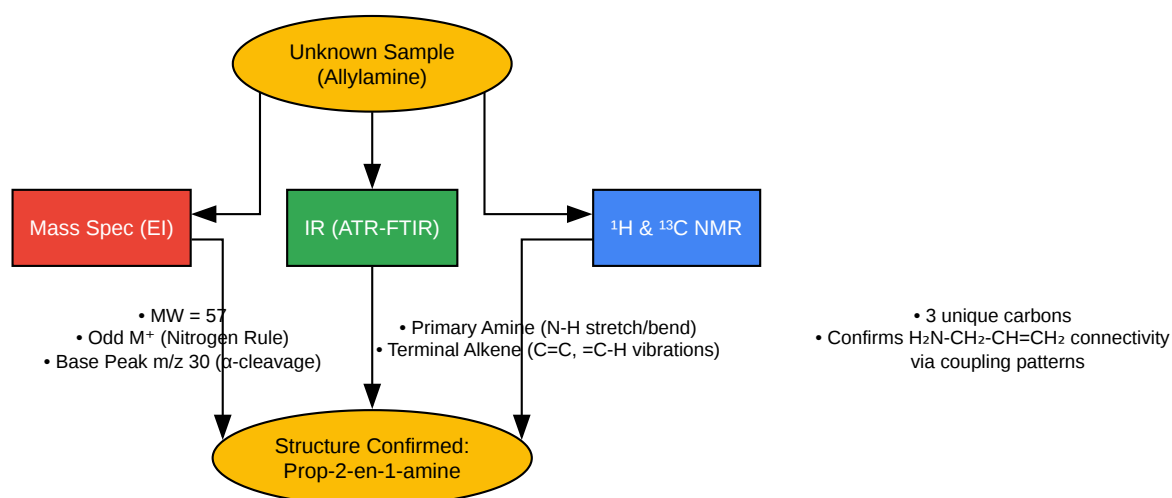
No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in integrating the data from IR, NMR, and MS into a cohesive and self-validating conclusion. The workflow is a logical process of elimination and confirmation.

- MS: Establishes the molecular weight (m/z 57) and the presence of nitrogen (Nitrogen Rule).
- IR: Confirms the presence of a primary amine (doublet $\sim 3300\text{ cm}^{-1}$, bend $\sim 1600\text{ cm}^{-1}$) and a terminal alkene ($=\text{C}-\text{H}$ wag $\sim 915/990\text{ cm}^{-1}$).
- ^{13}C NMR: Confirms the carbon count (3 signals) and types (two sp^2 , one sp^3).
- ^1H NMR: Assembles the pieces, showing the connectivity between the $-\text{CH}_2-$ group, the $-\text{CH}=\text{}$ group, and the $=\text{CH}_2$ group through spin-spin coupling, confirming the "allyl" structure

attached to the amine.

This integrated approach ensures that the proposed structure of **allylamine** is consistent with all observed spectroscopic evidence, providing a high degree of confidence for researchers and developers.

Diagram: Spectroscopic Identification Workflow



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Caption: Logical workflow for the unambiguous identification of **allylamine** using integrated spectroscopy.

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